molecular formula C10H10F3NO2S B8630920 4-Nitro-1-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)benzene CAS No. 60789-50-6

4-Nitro-1-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)benzene

Cat. No. B8630920
M. Wt: 265.25 g/mol
InChI Key: AANDUCBOBCUQSY-UHFFFAOYSA-N
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Patent
US04184867

Procedure details

To a solution containing 112.8 g (0.5 mole) of 2-chloro-5-nitrobenzotrifluoride and 46 g (0.6 mole) of isopropyl mercaptan in 400 ml of DMSO was added dropwise over 0.5 hour 40 g of 50% aqueous sodium hydroxide. This addition was exothermic to 50° C. After 24 hours, the reaction mixture was poured into ice water and extracted with 3×200 ml of methylene chloride. The combined extracts were washed with water, dried and concentrated to give 132 g (99%) of product as an orange liquid.
Quantity
112.8 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[CH:15]([SH:18])([CH3:17])[CH3:16].[OH-].[Na+]>CS(C)=O>[CH:15]([S:18][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12])([CH3:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
112.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
46 g
Type
reactant
Smiles
C(C)(C)S
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This addition
CUSTOM
Type
CUSTOM
Details
was exothermic to 50° C
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 ml of methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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